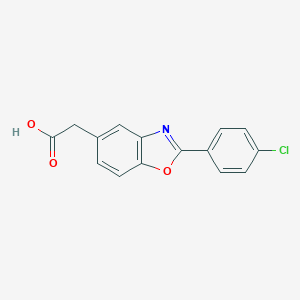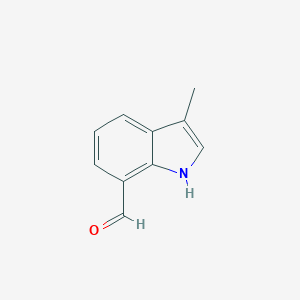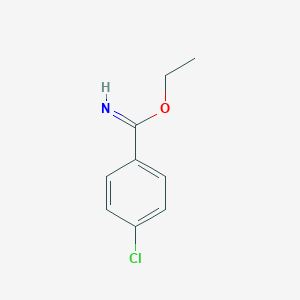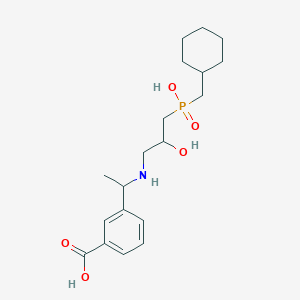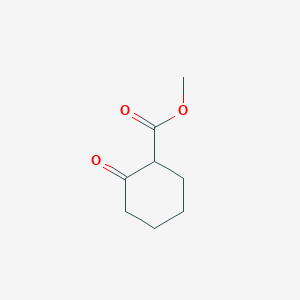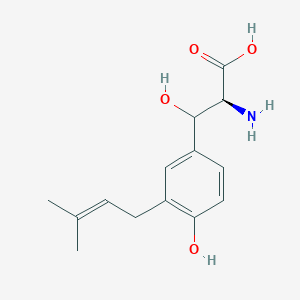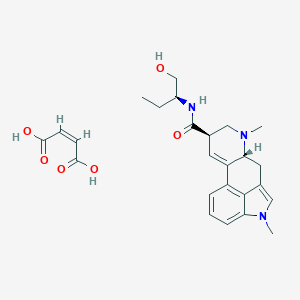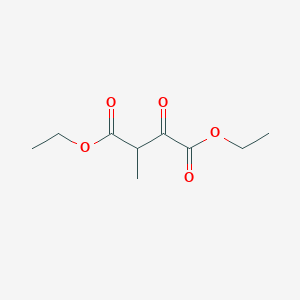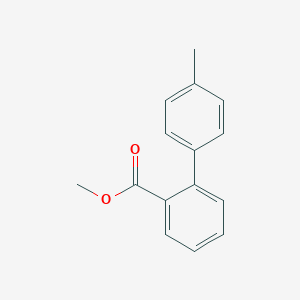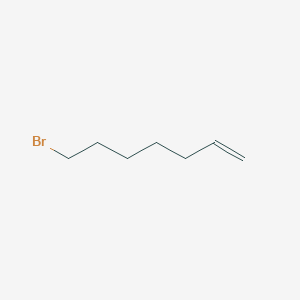
7-Bromo-1-hepteno
Descripción general
Descripción
7-Bromo-1-heptene is a linear halogenated alkene with the molecular formula C₇H₁₃Br. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is primarily used in synthetic chemistry as an alkylating agent and as a reagent in various organic synthesis processes .
Aplicaciones Científicas De Investigación
7-Bromo-1-heptene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, such as macrolides with antileukemic activity.
Medicine: Utilized in the development of potential therapeutic agents targeting various diseases.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
7-Bromo-1-heptene is a linear halogenated alkene . The primary target of 7-Bromo-1-heptene is the respiratory system
Biochemical Pathways
Given its structure and properties, it may be involved in various organic synthesis reactions .
Pharmacokinetics
Its physical properties such as boiling point and density may influence its bioavailability.
Result of Action
It has been used in the synthesis of various compounds, such as boc-l-2-amino-8-nonenoic acid .
Action Environment
The action, efficacy, and stability of 7-Bromo-1-heptene can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place . It is also classified as a flammable liquid, indicating that it should be kept away from heat, open flames, and sparks .
Análisis Bioquímico
Biochemical Properties
7-Bromo-1-heptene plays a significant role in biochemical reactions due to its reactivity as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. For instance, it is used in the synthesis of boc-L-2-amino-8-nonenoic acid and other complex organic molecules . The nature of these interactions typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function.
Cellular Effects
The effects of 7-Bromo-1-heptene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-1-heptene can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 7-Bromo-1-heptene exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur due to the interaction of 7-Bromo-1-heptene with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-heptene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-heptene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 7-Bromo-1-heptene in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-heptene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes.
Metabolic Pathways
7-Bromo-1-heptene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, its interaction with enzymes involved in fatty acid metabolism can influence the synthesis and degradation of fatty acids, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Bromo-1-heptene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 7-Bromo-1-heptene may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 7-Bromo-1-heptene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 7-Bromo-1-heptene may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Bromo-1-heptene can be synthesized through the bromination of 1-heptene. The reaction typically involves the addition of bromine (Br₂) to 1-heptene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of 7-Bromo-1-heptene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using distillation and other separation techniques .
Types of Reactions:
Substitution Reactions: 7-Bromo-1-heptene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X₂), to form dihaloalkanes.
Elimination Reactions: Under basic conditions, 7-Bromo-1-heptene can undergo elimination reactions to form heptadienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition Reactions: Hydrogen bromide (HBr) or bromine (Br₂) in an inert solvent.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).
Major Products:
Substitution: 7-Hydroxy-1-heptene, 7-Cyano-1-heptene.
Addition: 1,2-Dibromoheptane.
Elimination: 1,6-Heptadiene
Comparación Con Compuestos Similares
- 6-Bromo-1-hexene
- 8-Bromo-1-octene
- 4-Bromo-1-butene
- 5-Bromo-1-pentene
- 10-Bromo-1-decene
Comparison: 7-Bromo-1-heptene is unique due to its specific chain length and the position of the bromine atom. Compared to shorter or longer chain analogs, it offers distinct reactivity and selectivity in organic synthesis. For example, 6-Bromo-1-hexene and 8-Bromo-1-octene have different physical properties and reactivity profiles, making them suitable for different applications .
Propiedades
IUPAC Name |
7-bromohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDYUQVALBGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335314 | |
| Record name | 7-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-09-3 | |
| Record name | 7-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-bromo-1-heptene used to modify the properties of cellulose ethers?
A1: 7-Bromo-1-heptene serves as a linker molecule in a two-step process to introduce new functional groups to cellulose ethers []. First, it reacts with ethyl cellulose, a commercially available cellulose ether, through its bromine atom. This reaction attaches a hept-6-enyl substituent onto the ethyl cellulose backbone. The terminal double bond of this substituent then acts as a "handle" in a subsequent olefin cross-metathesis reaction. This reaction allows for the incorporation of various electron-poor olefin substrates, such as acrylic acid and acrylate esters, onto the cellulose ether structure. This methodology allows for a controlled and versatile way to modify the properties of cellulose ethers for different applications.
Q2: What is the advantage of using 7-bromo-1-heptene compared to other similar compounds in this specific research?
A2: The research paper compares the efficiency of different chain lengths for the ω-unsaturated alkyl handles []. They found that while allyl substituents showed low conversion, likely due to steric hindrance, both pent-4-enyl and hept-6-enyl substituents (derived from 5-bromo-1-pentene and 7-bromo-1-heptene, respectively) resulted in good conversion rates for the olefin cross-metathesis reaction. Interestingly, longer handles like undec-10-enyl, while achieving high conversions, resulted in significantly slower reaction times. Therefore, 7-bromo-1-heptene provided a good balance between reactivity and reaction kinetics for this specific application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


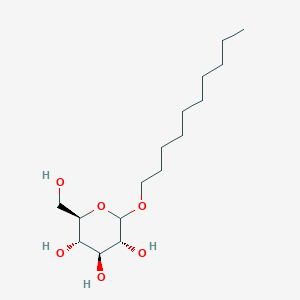
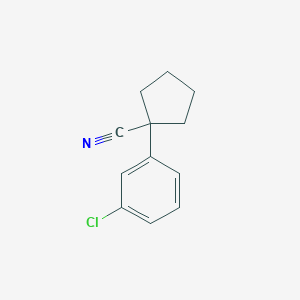
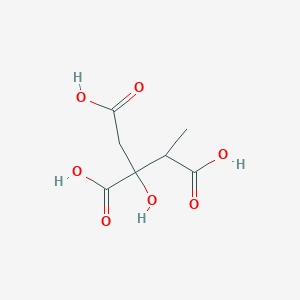
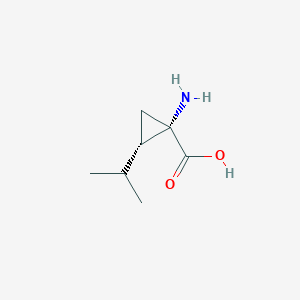
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
